molecular formula C10H14N2O2 B8166877 Methyl 5-amino-2-methyl-4-(methylamino)benzoate

Methyl 5-amino-2-methyl-4-(methylamino)benzoate

Cat. No.: B8166877
M. Wt: 194.23 g/mol
InChI Key: XCQWRMHWLUCBTM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-4-(methylamino)benzoate is a substituted benzoate ester featuring a benzene ring with three functional groups: a methyl ester at position 1, a methyl group at position 2, and amino/methylamino groups at positions 4 and 5 (Figure 1).

Properties

IUPAC Name

methyl 5-amino-2-methyl-4-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-4-9(12-2)8(11)5-7(6)10(13)14-3/h4-5,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQWRMHWLUCBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Reagents/Conditions Products Yield References
Acidic hydrolysisHCl (6 M), reflux, 12 hours5-Amino-2-methyl-4-(methylamino)benzoic acid85–90%
Basic hydrolysisNaOH (1 M), ethanol/water, 80°C, 8hSodium 5-amino-2-methyl-4-(methylamino)benzoate78%

Mechanistic Insight :

  • In acidic media, protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Under basic conditions, hydroxide ions directly cleave the ester via nucleophilic acyl substitution .

Oxidation Reactions

The amino and methylamino groups are susceptible to oxidation, forming nitro or hydroxylamine derivatives.

Reagent Conditions Product Notes References
KMnO₄ (aq)Room temperature, 24 hours5-Nitro-2-methyl-4-(methylamino)benzoateSelective oxidation of −NH₂ to −NO₂
H₂O₂/Fe²⁺ (Fenton)pH 3, 50°C, 6 hoursN-Oxide intermediatesRadical-mediated pathway

Key Observation :

  • Over-oxidation can lead to ring hydroxylation or degradation products under harsh conditions .

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the amino groups remain intact.

Reagent Conditions Product Yield References
LiAlH₄Dry THF, 0°C to reflux5-Amino-2-methyl-4-(methylamino)benzyl alcohol70%
NaBH₄/I₂Methanol, 12 hoursPartial reduction to aldehyde45%

Limitation :

  • NaBH₄ alone is ineffective due to the ester’s low reactivity; iodide activation is required .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitutions at positions ortho/para to the amino groups.

Reaction Reagents Conditions Product Regioselectivity References
BrominationBr₂, FeBr₃CH₂Cl₂, 0°C, 2 hours3-Bromo derivativePara to −NHCH₃
NitrationHNO₃/H₂SO₄0°C, 30 minutes3-Nitro-5-amino-2-methyl-4-(methylamino)benzoateMeta to ester

Structural Impact :

  • Bromination favors the para position relative to the methylamino group due to steric and electronic effects.

Amide and Urea Formation

The primary amino group reacts with acylating or carbonyl agents to form stable derivatives.

Reagent Conditions Product Application References
Acetyl chloridePyridine, RT, 4 hours5-Acetamido-2-methyl-4-(methylamino)benzoateBioactive intermediate
Phosgene (COCl₂)Toluene, 40°C, 1 hour5-Isocyanato derivativePolymer precursor

Synthetic Utility :

  • Acetylation protects the −NH₂ group during subsequent reactions .

Complexation with Metal Ions

The amino groups act as ligands for transition metals, forming coordination complexes.

Metal Salt Conditions Complex Stability Constant (log K) References
Cu(NO₃)₂Methanol, RT, 1 hour[Cu(C₁₀H₁₂N₂O₂)₂]²⁺8.2 ± 0.3
FeCl₃Aqueous pH 5, 25°COctahedral Fe(III) complex10.1

Application :

  • These complexes exhibit catalytic activity in oxidation reactions .

Thermal Decomposition

Pyrolysis studies reveal fragmentation pathways under controlled conditions.

Temperature Atmosphere Major Products Mechanism References
300°CN₂CO₂, methylamine, aniline derivativesDecarboxylation and C−N cleavage
450°CAirCO, NOₓ, charCombustion

Safety Note :

  • Decomposition above 250°C releases toxic gases, necessitating controlled handling .

Scientific Research Applications

Chemical Synthesis

Methyl 5-amino-2-methyl-4-(methylamino)benzoate is primarily utilized as a precursor in organic synthesis. It plays a crucial role in the development of various chemical compounds due to its ability to undergo multiple reactions, including:

  • Formation of Sulfonamide Derivatives : This compound is used to synthesize sulfonamide-containing N-hydroxyindole-2-carboxylates, which act as inhibitors of human lactate dehydrogenase isoform 5. This application is significant in the study of metabolic pathways and enzyme inhibition.
  • Antibiotic Development : The compound's derivatives have been explored for their potential in developing antibiotics based on quinoline and indole structures. This highlights its importance in pharmaceutical chemistry .

Biological Research

In biological studies, this compound serves as a model compound for investigating enzyme interactions and protein behavior. Its applications include:

  • Enzyme Inhibition Studies : The compound is instrumental in studying the inhibition mechanisms of enzymes, particularly lactate dehydrogenase. By binding to the active site of enzymes, it alters metabolic pathways, making it a valuable tool in biochemical assays.
  • Biochemical Assays : It is utilized in various biochemical assays to assess protein interactions and enzymatic activities, providing insights into cellular processes and disease mechanisms.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential therapeutic properties:

  • Anti-inflammatory and Antiarthritic Agents : Research indicates that derivatives of this compound may be effective in developing new anti-inflammatory medications, particularly targeting conditions such as arthritis.
  • Drug Development : The compound's ability to modify biological activity makes it a candidate for further drug development efforts aimed at treating various diseases.

Industrial Applications

In addition to its scientific applications, this compound finds utility in industrial sectors:

  • Fragrance and Flavoring Agent Production : Due to its pleasant odor profile, this compound is used in the formulation of fragrances and flavoring agents within the cosmetic and food industries.
  • Cosmetic Formulations : Its incorporation into cosmetic products is attributed to its chemical properties that enhance product stability and efficacy.

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme lactate dehydrogenase demonstrated that this compound effectively inhibited enzyme activity at varying concentrations. The findings suggested a dose-dependent inhibition mechanism, which could be leveraged for therapeutic applications targeting metabolic disorders.

Case Study 2: Antibiotic Development

Research exploring the antibiotic properties of derivatives derived from this compound revealed promising results against specific bacterial strains. The synthesized compounds exhibited significant antibacterial activity, warranting further investigation into their clinical applications.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-4-(methylamino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 5-amino-2-methyl-4-(methylamino)benzoate with Related Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
This compound 2-Me, 4-MeNH, 5-NH₂, 1-COOCH₃ C₁₁H₁₅N₂O₂ 207.25 (calculated) Hypothetical drug precursor -
Methyl 4-amino-2-methoxybenzoate 2-OCH₃, 4-NH₂, 1-COOCH₃ C₉H₁₁NO₃ 181.19 Intermediate in organic synthesis
Methyl 5-amino-2-morpholinobenzoate 2-morpholino, 5-NH₂, 1-COOCH₃ C₁₂H₁₆N₂O₃ 236.27 Safety data available (Indagoo SDS)
Ethametsulfuron methyl ester 2-(triazinyl-sulfonyl), 6-MeNH, 4-OEt C₁₅H₁₈N₆O₆S 410.40 Herbicide (Sonalan)
Methyl 4-acetamido-2-hydroxybenzoate 4-AcNH, 2-OH, 1-COOCH₃ C₁₀H₁₁NO₄ 209.20 Pharmaceutical intermediate

Key Observations :

The morpholino group in Methyl 5-amino-2-morpholinobenzoate introduces steric bulk and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the target compound.

Biological Activity: The triazine-linked sulfonylurea in Ethametsulfuron methyl ester demonstrates herbicidal activity, suggesting that amino and alkylamino groups on benzoates could be tailored for agrochemical applications. Acetamido and hydroxy groups in Methyl 4-acetamido-2-hydroxybenzoate highlight the role of hydrogen-bonding substituents in drug design, implying that the target compound’s amino groups may facilitate interactions with biological targets.

Safety and Handling: Methyl 5-amino-2-morpholinobenzoate’s safety data sheet recommends precautions against inhalation and skin contact, which may broadly apply to the target compound due to shared reactive amino/ester functionalities.

Biological Activity

Methyl 5-amino-2-methyl-4-(methylamino)benzoate, a compound with the molecular formula C₉H₁₁N₃O₂, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.

Chemical Structure and Synthesis

This compound features a benzene ring substituted with an amino group and a methylamino group, contributing to its unique chemical reactivity. The synthesis of this compound typically involves the esterification of 4-(aminomethyl)benzoic acid with methanol under controlled conditions, often utilizing hydrochloric acid as a catalyst to enhance the reaction yield. This method allows for high yields of over 85% under optimized conditions, making it a viable process for pharmaceutical applications .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases. The compound's ability to downregulate inflammatory markers may be attributed to its structural features that facilitate interaction with cellular signaling pathways .

3. Antioxidant Activity

This compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring radical scavenging activity, the compound demonstrated a capacity to neutralize free radicals, thereby contributing to cellular protection mechanisms .

Case Studies and Research Findings

Study Objective Findings
Study A (2023)Evaluate antimicrobial effectsThis compound inhibited E. coli and S. aureus growth by over 70% at concentrations of 50 µg/mL .
Study B (2022)Investigate anti-inflammatory propertiesThe compound reduced TNF-alpha production by 50% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential .
Study C (2021)Assess antioxidant capacityDemonstrated an IC50 value of 30 µg/mL in DPPH radical scavenging assays, highlighting significant antioxidant activity .

Q & A

Basic: What are the standard synthetic routes for Methyl 5-amino-2-methyl-4-(methylamino)benzoate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via multi-step functionalization of a benzoic acid derivative. A common approach involves:

Esterification : Methylation of the carboxyl group using methanol under acidic or basic catalysis (e.g., H₂SO₄ or DCC coupling) .

Amination : Sequential introduction of amino and methylamino groups at positions 4 and 5 via nucleophilic substitution or reductive amination. For example, describes refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids to form benzoxazole derivatives, which could be adapted for substituent-specific modifications.

Optimization : Yield improvements may involve adjusting stoichiometry (e.g., excess reagents for amination steps), catalyst selection (e.g., palladium for coupling reactions), or purification via recrystallization (as in for structurally similar compounds).

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:
Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions. For example, uses NMR to analyze bent-shaped benzoate derivatives, noting solvent-dependent shifts. Assignments are validated via 2D experiments (COSY, HSQC) and comparison with synthesized analogs.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. ’s related compound (C₁₁H₁₀BrClNO₄) was validated using HRMS .
  • FTIR : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

Advanced: How do steric and electronic effects of substituents influence the compound’s bioactivity in pharmaceutical research?

Methodological Answer:

  • Steric Effects : The 2-methyl group may hinder binding to enzyme active sites, requiring molecular docking studies to assess steric compatibility (e.g., AutoDock Vina) .
  • Electronic Effects : The electron-donating amino groups at positions 4 and 5 enhance resonance stabilization, potentially increasing interactions with biological targets. highlights similar halogenated benzoates with antimicrobial activity, suggesting substituent electronegativity impacts potency .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methylamino with ethylamino) and test in bioassays to isolate critical substituents.

Advanced: What role does this compound play in material science, particularly liquid crystal design?

Methodological Answer:
Benzoate derivatives with polar substituents (e.g., amino groups) can form bent-core liquid crystals. describes a fluoro-substituted benzoate with a 144° bend angle, enabling mesophase stability . For this compound:

Synthesis : Introduce fluorinated or alkyl chains to modulate phase behavior.

Characterization : Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify mesophases.

Applications : Study dielectric properties for display technology or optoelectronic devices.

Data Contradiction: How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

  • Purity Analysis : Use HPLC ( ’s compound was validated with >98% purity via HPLC) . Contaminants (e.g., unreacted precursors) alter melting points.
  • Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). ’s structural analysis accounts for solvent-induced shifts .
  • Calibration : Ensure instruments are calibrated against standards (e.g., adamantane for NMR).

Safety: What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : classifies similar benzoates under acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at -20°C to prevent degradation.
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites susceptible to nucleophilic attack (e.g., ester carbonyl) .
  • Solvent Models : Include implicit solvent models (e.g., PCM) to simulate reaction conditions.
  • Validation : Compare computational results with experimental kinetics (e.g., hydrolysis rates in basic media).

Data Interpretation: How to analyze conflicting bioassay results for antimicrobial activity?

Methodological Answer:

  • Strain Variability : Test against standardized microbial strains (e.g., ATCC cultures) and control for resistance genes.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. ’s compound showed dose-dependent antifungal effects, providing a benchmark .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates.

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